molecular formula C9H20N2 B8746601 2,2,4,4,6-Pentamethylhexahydropyrimidine CAS No. 53422-22-3

2,2,4,4,6-Pentamethylhexahydropyrimidine

Cat. No. B8746601
Key on ui cas rn: 53422-22-3
M. Wt: 156.27 g/mol
InChI Key: QSSWKPVVDJURMQ-UHFFFAOYSA-N
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Patent
US04404302

Procedure details

A sample of 27.4 grams 2,2,4,4,6-pentamethyl-2,3,4,5-tetrahydropyrimidine was dissolved in 50 grams of ethanol. To the ethanolic solution was added 6.9 grams of sodium metal at such a rate that a temperature of 70°-80° C. was maintained. After the addition was completed, the mixture was heated for one hour at 85°-95° C. The mixture was allowed to cool to room temperature and water added to the mixture. The organic layer was extracted with toluene, the toluene extract washed with water, dried, and the toluene removed, yielding 2,2,4,4,6-pentamethyl-hexahydroprimidine.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[NH:7][C:6]([CH3:9])([CH3:8])[CH2:5][C:4]([CH3:10])=[N:3]1.[Na].O>C(O)C>[CH3:1][C:2]1([CH3:11])[NH:7][C:6]([CH3:9])([CH3:8])[CH2:5][CH:4]([CH3:10])[NH:3]1 |^1:11|

Inputs

Step One
Name
Quantity
27.4 g
Type
reactant
Smiles
CC1(N=C(CC(N1)(C)C)C)C
Name
Quantity
50 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for one hour at 85°-95° C
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
the toluene extract
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the toluene removed

Outcomes

Product
Name
Type
product
Smiles
CC1(NC(CC(N1)(C)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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